![molecular formula C21H16ClN3O2S B2364997 N-(4-chlorobenzo[d]thiazol-2-yl)-2-phenoxy-N-(pyridin-2-ylmethyl)acetamide CAS No. 941967-70-0](/img/structure/B2364997.png)
N-(4-chlorobenzo[d]thiazol-2-yl)-2-phenoxy-N-(pyridin-2-ylmethyl)acetamide
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Overview
Description
“N-(4-chlorobenzo[d]thiazol-2-yl)-2-phenoxy-N-(pyridin-2-ylmethyl)acetamide” is a compound that belongs to the class of benzothiazole derivatives . Benzothiazole derivatives are known for their wide range of biological activities such as antioxidant, analgesic, and antimicrobial including antibacterial, antifungal, antimalarial, anticancer, antiallergic, antihypertensive, anti-inflammatory, and antipsychotic .
Synthesis Analysis
The synthesis of benzothiazole derivatives, including “N-(4-chlorobenzo[d]thiazol-2-yl)-2-phenoxy-N-(pyridin-2-ylmethyl)acetamide”, often involves a Betti reaction . This reaction is an efficient method for synthesizing a series of novel β-naphthol derivatives containing benzothiazolylamino and various heteroaryl groups .Molecular Structure Analysis
The molecular structure of “N-(4-chlorobenzo[d]thiazol-2-yl)-2-phenoxy-N-(pyridin-2-ylmethyl)acetamide” can be determined by various spectroscopic techniques such as IR, HNMR, and GCMS . The crystal structure of similar benzothiazole derivatives has been reported .Chemical Reactions Analysis
The chemical reactions involving “N-(4-chlorobenzo[d]thiazol-2-yl)-2-phenoxy-N-(pyridin-2-ylmethyl)acetamide” and similar compounds are often related to their biological activities. For instance, these compounds have been tested for their anti-inflammation, analgesic, ulcerogenic, acute toxicity, and free radical scavenging action .Physical And Chemical Properties Analysis
The physical and chemical properties of “N-(4-chlorobenzo[d]thiazol-2-yl)-2-phenoxy-N-(pyridin-2-ylmethyl)acetamide” can be determined by various techniques. For instance, the compound’s 1H-NMR and 13C-NMR spectra can provide information about its chemical structure .Scientific Research Applications
- Thiazoles exhibit antimicrobial properties. For instance, sulfathiazole is an antimicrobial drug containing a thiazole ring. Researchers have synthesized derivatives of N-(4-chlorobenzo[d]thiazol-2-yl)-2-phenoxy-N-(pyridin-2-ylmethyl)acetamide and screened them for antibacterial activity against pathogens like Staphylococcus aureus, E. coli, Pseudomonas aeruginosa, and S. typhi .
- Docking studies have also shown that certain thiazole derivatives bind effectively to the active site of the Pseudomonas aeruginosa quorum sensing LasR system, making them potential templates for drug development .
- Novel benzothiazole compounds, including derivatives of N-(4-chlorobenzo[d]thiazol-2-yl)-2-phenoxy-N-(pyridin-2-ylmethyl)acetamide, have been evaluated for their anticancer effects. Some of these compounds significantly inhibit the proliferation of cancer cells (e.g., A431, A549, and H1299), reduce pro-inflammatory cytokine activity (IL-6 and TNF-α), and hinder cell migration .
- Researchers have designed and synthesized benzothiazole derivatives with anti-inflammatory potential. Compounds containing a methoxy group at the sixth position in the benzothiazole ring have demonstrated excellent inhibition of cyclooxygenase-2 (COX-2) and promising selectivity indices (SI). These compounds may serve as anti-inflammatory agents .
Antimicrobial Activity
Anticancer Properties
Anti-Inflammatory Activity
Future Directions
Benzothiazole derivatives, including “N-(4-chlorobenzo[d]thiazol-2-yl)-2-phenoxy-N-(pyridin-2-ylmethyl)acetamide”, have potential applications in various fields, particularly in medicinal chemistry. They are considered promising structures for further investigation due to their wide range of biological activities . For instance, some benzothiazole derivatives have been found to be active against a wide range of multi-drug resistant Gram-negative bacteria .
Mechanism of Action
Target of Action
Similar compounds with thiazole and sulfonamide groups have been known to exhibit antibacterial activity .
Mode of Action
It’s worth noting that similar compounds have been synthesized and investigated for their antibacterial activity, both in isolation and in complex with cell-penetrating peptides .
Biochemical Pathways
Similar compounds have been shown to display potent antibacterial activity against both gram-negative and gram-positive bacteria .
Action Environment
It’s worth noting that the antibacterial activity of similar compounds has been investigated in conjunction with cell-penetrating peptides .
properties
IUPAC Name |
N-(4-chloro-1,3-benzothiazol-2-yl)-2-phenoxy-N-(pyridin-2-ylmethyl)acetamide |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H16ClN3O2S/c22-17-10-6-11-18-20(17)24-21(28-18)25(13-15-7-4-5-12-23-15)19(26)14-27-16-8-2-1-3-9-16/h1-12H,13-14H2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
UUQOHAMMZGDBOE-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)OCC(=O)N(CC2=CC=CC=N2)C3=NC4=C(S3)C=CC=C4Cl |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H16ClN3O2S |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
409.9 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
N-(4-chlorobenzo[d]thiazol-2-yl)-2-phenoxy-N-(pyridin-2-ylmethyl)acetamide |
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